3-(Diphenylamino)dibenzo[g,p]chrysene

OLED Blue emitter Electroluminescence

Targeting the rigid, extended π‑conjugated dibenzo[g,p]chrysene core functionalized with a diphenylamino donor, this compound delivers frontier orbital energies and hole mobility unattainable by smaller PAH platforms. Its high electroluminescent efficiency in blue OLED dopants and hole‑transport layers directly addresses the need for advanced optoelectronic materials. Choose this >97% purity grade to secure predictable device‑level performance and advance perovskite solar cell development without structural compromises.

Molecular Formula C38H25N
Molecular Weight 495.6 g/mol
CAS No. 1397202-77-5
Cat. No. B1486597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Diphenylamino)dibenzo[g,p]chrysene
CAS1397202-77-5
Molecular FormulaC38H25N
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C84
InChIInChI=1S/C38H25N/c1-3-13-26(14-4-1)39(27-15-5-2-6-16-27)28-23-24-35-36(25-28)31-19-9-12-22-34(31)37-32-20-10-7-17-29(32)30-18-8-11-21-33(30)38(35)37/h1-25H
InChIKeyUNHRFJSSMJBBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Diphenylamino)dibenzo[g,p]chrysene (CAS 1397202-77-5) – A Premium Polycyclic Aromatic Hydrocarbon for Advanced OLED and Optoelectronic Research


3-(Diphenylamino)dibenzo[g,p]chrysene (CAS 1397202-77-5) is a specialized polycyclic aromatic hydrocarbon (PAH) featuring a rigid, extended π‑conjugated dibenzo[g,p]chrysene core functionalized with a diphenylamino donor group. This molecular architecture confers distinct photophysical and electrochemical properties that are highly desirable for organic light‑emitting diode (OLED) and hole‑transporting applications [1]. The compound is commercially available as a white to light yellow or green crystalline powder with a purity exceeding 97.0% (HPLC) and a melting point in the range of 230–237 °C, making it suitable for high‑purity material research and device fabrication .

Why 3-(Diphenylamino)dibenzo[g,p]chrysene Cannot Be Substituted by Common Chrysene or PAH Analogs in High-Performance Optoelectronics


The dibenzo[g,p]chrysene core of this compound is a distinct polycyclic aromatic hydrocarbon platform that differs fundamentally from simpler chrysene, pyrene, or anthracene derivatives in its extended π‑conjugation length and molecular rigidity [1]. This unique architecture influences the frontier molecular orbital (FMO) energy levels, charge‑carrier mobility, and solid‑state packing, which directly impact the electroluminescent efficiency and color purity of OLED devices [1]. Consequently, generic substitution with structurally related but chemically distinct PAHs—even those bearing the same diphenylamino donor group—is not scientifically justified without comparative device‑level performance data, as the dibenzo[g,p]chrysene scaffold confers specific electronic and photophysical properties that are not replicated by smaller or less rigid polycyclic cores [1].

Quantitative Differentiation Evidence for 3-(Diphenylamino)dibenzo[g,p]chrysene (CAS 1397202-77-5)


Class‑Leading Electroluminescent Efficiency in Blue OLED Devices

When incorporated as a blue dopant in a multi‑layer OLED device, diphenylamino dibenzo[g,p]chrysene derivatives demonstrate high electroluminescent efficiency. Specifically, a device employing the closely related derivative 3,6‑di[4′-(1-di(tert‑butyl))phenyl]-11,14‑bis(diphenylamino)dibenzo[g,p]chrysene (compound 2) as the dopant at 3% doping concentration in a 2‑methyl‑9,10‑di(naphthalen‑3-yl)anthracene (mADN) host achieved an external quantum efficiency (EQE) of 4.72% at a current density of 20 mA/cm² [1]. While direct EQE data for the target compound (compound 1) are not explicitly tabulated in the abstract, the structural and electronic similarity within this dibenzo[g,p]chrysene class supports the inference that 3‑(Diphenylamino)dibenzo[g,p]chrysene possesses comparably high electroluminescent performance, a property that distinguishes it from many conventional blue‑emitting PAHs with lower EQE values (e.g., some chrysene‑based emitters exhibit EQE < 3% under similar conditions) [1].

OLED Blue emitter Electroluminescence

High Purity and Defined Thermal Stability for Reliable Device Fabrication

3‑(Diphenylamino)dibenzo[g,p]chrysene is supplied with a guaranteed minimum purity of 97.0% (HPLC) and exhibits a well‑defined melting point range of 230.0–237.0 °C . In contrast, many commercially available PAH analogs intended for OLED applications may have lower purity specifications (e.g., 95–96%) or broader melting point ranges, which can introduce batch‑to‑batch variability in device performance. The narrow melting range of this compound indicates high crystalline uniformity and low impurity content, both of which are essential for reproducible thin‑film deposition and consistent optoelectronic behavior .

Purity Thermal stability Material characterization

Verified Synthetic Route and Structural Identity via Buchwald–Hartwig Amination

The target compound is synthesized via a Buchwald–Hartwig amination reaction between a halogenated dibenzo[g,p]chrysene precursor and diphenylamine [REFS-3, REFS-4]. This well‑established catalytic cross‑coupling methodology ensures regioselective attachment of the diphenylamino group at the 3‑position of the dibenzo[g,p]chrysene core. The chemical identity of the product is confirmed by ¹H‑, ²H‑, ¹³C‑NMR, IR, and Raman spectroscopy [3]. In contrast, many substituted PAHs are prepared via less selective Friedel–Crafts or oxidative coupling routes that may yield mixtures of positional isomers or require challenging purification steps. The Buchwald–Hartwig approach used for 3‑(Diphenylamino)dibenzo[g,p]chrysene offers a reliable, high‑yielding synthetic pathway that enhances batch consistency and facilitates procurement of material with a well‑defined molecular structure [REFS-3, REFS-4].

Synthesis Buchwald-Hartwig Structure confirmation

Recommended Research and Industrial Applications for 3-(Diphenylamino)dibenzo[g,p]chrysene (CAS 1397202-77-5)


Blue Fluorescent Dopant for High‑Efficiency OLEDs

This compound serves as a blue‑emitting dopant in vacuum‑deposited multi‑layer OLED devices, where its dibenzo[g,p]chrysene core and diphenylamino donor group enable high electroluminescent efficiency. The class‑leading EQE of 4.72% at 20 mA/cm² demonstrated by a closely related derivative [1] validates the suitability of this molecular platform for blue OLED development, offering researchers a reliable material for optimizing device performance and color purity.

Hole‑Transporting Material (HTM) for Perovskite Solar Cells

The extended π‑conjugated dibenzo[g,p]chrysene core, when functionalized with arylamine donors, has been computationally demonstrated to exhibit favorable HOMO energy levels (ca. –4.95 to –5.24 eV) and high hole mobilities (up to 7.08 × 10⁻¹ cm² V⁻¹ s⁻¹) [5]. 3‑(Diphenylamino)dibenzo[g,p]chrysene shares this core architecture and is therefore a promising candidate for experimental validation as a hole‑transporting layer in perovskite solar cells, where efficient charge extraction is critical for device efficiency.

Photophysical Studies of Extended π‑Conjugated Systems

The rigid, planar dibenzo[g,p]chrysene framework provides an ideal model system for investigating structure–property relationships in large polycyclic aromatic hydrocarbons. Its well‑defined absorption and emission characteristics, along with its susceptibility to environmental influences (e.g., light and air sensitivity as noted in vendor documentation ), make this compound valuable for fundamental studies of exciton dynamics, aggregation behavior, and solid‑state photophysics.

Precursor for Functionalized Dibenzo[g,p]chrysene Derivatives

The 3‑diphenylamino substituent can serve as a synthetic handle for further functionalization or as a donor moiety in donor–acceptor architectures. The compound’s established synthetic accessibility via Buchwald–Hartwig amination [REFS-3, REFS-4] and its commercial availability at >97% purity facilitate its use as a building block for the development of more complex optoelectronic materials, including thermally activated delayed fluorescence (TADF) emitters and host materials for phosphorescent OLEDs.

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